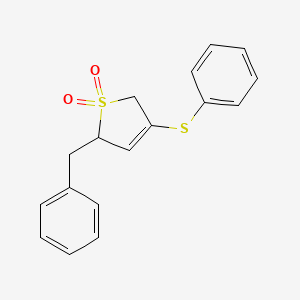
2-Benzyl-4-(phenylsulfanyl)-2,5-dihydro-1H-1lambda~6~-thiophene-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide typically involves the reaction of benzyl halides with thiophene derivatives under specific conditions. One common method includes the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions are common, where the phenylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typical.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo redox reactions, which can influence cellular oxidative stress and signaling pathways. The exact molecular targets and pathways are still under investigation, but its redox properties play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Imidazoles: Five-membered heterocyclic compounds with two nitrogen atoms, known for their broad range of biological activities.
Uniqueness
2-Benzyl-4-(phenylthio)-2,5-dihydrothiophene 1,1-dioxide is unique due to its specific thiophene-based structure and the presence of both benzyl and phenylthio groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
110026-89-6 |
|---|---|
Molecular Formula |
C17H16O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
2-benzyl-4-phenylsulfanyl-2,5-dihydrothiophene 1,1-dioxide |
InChI |
InChI=1S/C17H16O2S2/c18-21(19)13-16(20-15-9-5-2-6-10-15)12-17(21)11-14-7-3-1-4-8-14/h1-10,12,17H,11,13H2 |
InChI Key |
KRENKMKRTNIAEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC(S1(=O)=O)CC2=CC=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[(Naphthalen-1-yl)methoxy]carbonyl}benzoate](/img/structure/B14321232.png)







![(3-{2-[(4-Bromobenzene-1-sulfonyl)amino]ethyl}phenoxy)acetic acid](/img/structure/B14321264.png)
![1-[2-(Methylselanyl)propan-2-yl]-2-phenylcyclohexan-1-ol](/img/structure/B14321281.png)
![2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-](/img/structure/B14321286.png)
